molecular formula C8H9LiO B8341065 Lithium, [(phenylmethoxy)methyl]- CAS No. 71316-95-5

Lithium, [(phenylmethoxy)methyl]-

Cat. No.: B8341065
CAS No.: 71316-95-5
M. Wt: 128.1 g/mol
InChI Key: BVEYBHDILNXFLA-UHFFFAOYSA-N
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Description

Lithium, [(phenylmethoxy)methyl]- (CAS 2537-1108) is an organolithium compound with the structure Li–CH2–O–CH2–C6H5, where the lithium atom is bonded to a methyl group substituted with a phenylmethoxy (benzyloxy) moiety. This compound belongs to the class of oxygen-containing organolithium reagents, characterized by the presence of an ether linkage adjacent to the lithium center. Such structural features influence its reactivity, stability, and synthetic applications compared to simpler organolithium compounds like lithium benzyl (Li–CH2–C6H5) .

For example, lithium benzyl is prepared by reacting magnesium benzyl chloride with lithium phenyl, yielding 0.2–0.4 M solutions containing magnesium phenyl . Extending this approach, [(phenylmethoxy)methyl]lithium might be synthesized from magnesium (phenylmethoxy)methyl chloride and a lithium-based reagent.

However, the electron-donating effect of the oxygen could also reduce nucleophilicity compared to non-oxygenated organolithium reagents. Additionally, moisture sensitivity is expected to be high, consistent with typical organolithium behavior.

Properties

CAS No.

71316-95-5

Molecular Formula

C8H9LiO

Molecular Weight

128.1 g/mol

IUPAC Name

lithium;methanidyloxymethylbenzene

InChI

InChI=1S/C8H9O.Li/c1-9-7-8-5-3-2-4-6-8;/h2-6H,1,7H2;/q-1;+1

InChI Key

BVEYBHDILNXFLA-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH2-]OCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Lithium Benzyl (Li–CH2–C6H5)

  • Structure: A simple organolithium compound without oxygen substituents.
  • Synthesis : Prepared via reaction of magnesium benzyl chloride with lithium phenyl, producing solutions containing magnesium phenyl (0.2–0.4 M) .
  • Reactivity : Demonstrates high nucleophilicity, reacting with as-diphenylethylene and carbon dioxide to form α,α-diphenyl-γ-methylvaleric acid .
  • Stability : Moderately stable in ethereal solutions but prone to decomposition upon exposure to air or moisture.

Magnesium p-Methoxybenzyl Bromide (MgBr–CH2–C6H4–OCH3)

  • Structure : A Grignard reagent with a methoxy-substituted benzyl group.
  • Synthesis : Prepared via standard Grignard methods, reacting p-methoxybenzyl bromide with magnesium .
  • Reactivity: Reacts normally with carbon dioxide to yield carboxylic acids, similar to other Grignard reagents .
  • Stability: Less reactive than organolithium compounds but more tolerant of functional groups due to the lower electronegativity of magnesium.

Triphenylphosphine Dichloride (PPh3Cl2) Derivatives

  • Structure : Phosphorus-containing magnesium compounds (e.g., PPh3(MgX)2).
  • Reactivity : Reacts with Grignard reagents to form pentaphosphines (e.g., triphenyl-dimethylpentaphosphine) .
  • Comparison: While structurally distinct, these compounds highlight the divergent reactivity of magnesium versus lithium in organometallic systems.

Data Tables

Research Findings and Insights

  • Electronic Effects : The ether oxygen in [(phenylmethoxy)methyl]lithium likely reduces nucleophilicity compared to lithium benzyl but may enhance selectivity in reactions requiring steric or electronic modulation.
  • Stability: Organolithium compounds are inherently less stable than Grignard reagents. The presence of oxygen could introduce additional decomposition pathways, necessitating stringent anhydrous conditions.
  • Synthetic Utility : While lithium benzyl is well-documented in forming carbon-carbon bonds, [(phenylmethoxy)methyl]lithium may excel in synthesizing ether-containing frameworks or directing electrophilic attack to specific positions.

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